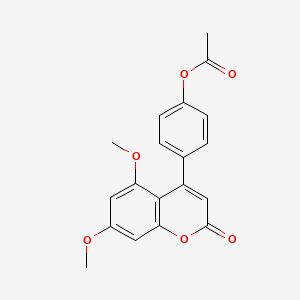
4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate typically involves the condensation of 5,7-dimethoxy-2-oxo-2H-1-benzopyran-4-carboxylic acid with phenyl acetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly for treating cancer and neurodegenerative diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and affect cellular signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isoginkgetin: Another benzopyran derivative with similar biological activities.
Baicalin: Known for its anti-inflammatory and antioxidant properties.
4-Methyl-7-ethoxy-2H-1-benzopyran-2-one: A related compound with different substituents.
Uniqueness
4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-4-yl)phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and phenyl acetate moiety contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
88126-48-1 |
|---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[4-(5,7-dimethoxy-2-oxochromen-4-yl)phenyl] acetate |
InChI |
InChI=1S/C19H16O6/c1-11(20)24-13-6-4-12(5-7-13)15-10-18(21)25-17-9-14(22-2)8-16(23-3)19(15)17/h4-10H,1-3H3 |
InChI Key |
BRZGJFWASZLIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















